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molecular formula C10H11FO4S B8479547 3-Fluoro-4-(propane-2-sulfonyl)-benzoic acid

3-Fluoro-4-(propane-2-sulfonyl)-benzoic acid

Cat. No. B8479547
M. Wt: 246.26 g/mol
InChI Key: QLDMYJNVJGVAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205307B2

Procedure details

A capped scintillation vial containing a mixture of 158 mg (1.0 mmol) of 3,4-difluorobenzoic acid, 186 μL (2.0 mmol) of 2-propanethiol and 652 mg (2.0 mmol) of cesium carbonate in 2.5 mL of DMSO was heated at 50 C for 2.5 days. The reaction mixture was cooled to room temperature and partitioned between ethyl ether and 1M HCl. The organic phase was separated and washed with water and brine. The organic layer was dried (MgSO4) and concentrated in vacuo. The concentrated material was dissolved in 6 mL of THF and treated with a solution of 0.52 g (2.0 mmol) of 3-chloroperoxybenzoic acid (66% by weight) in 4 mL of DCM. The reaction mixture was stirred at rt overnight and then concentrated in vacuo. The residue was dissolved in 5% methanol/CHCl3 and absorbed onto SiO2. Chromatography on SiO2 (5% to 7% methanol/CHCl3) afforded 204 mg (83% yield) of 3-fluoro-4-(propane-2-sulfonyl)-benzoic acid as a white solid.
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
186 μL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
652 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1F)[C:5]([OH:7])=[O:6].CC(S)C.C(=O)([O-])[O-:17].[Cs+].[Cs+].Cl[C:23]1C=C(C=[CH:31][CH:32]=1)C(OO)=O.C[S:34](C)=[O:35]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[S:34]([CH:32]([CH3:31])[CH3:23])(=[O:35])=[O:17])[C:5]([OH:7])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
158 mg
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1F
Name
Quantity
186 μL
Type
reactant
Smiles
CC(C)S
Name
cesium carbonate
Quantity
652 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A capped scintillation vial containing
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 50 C for 2.5 days
Duration
2.5 d
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl ether and 1M HCl
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The concentrated material was dissolved in 6 mL of THF
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5% methanol/CHCl3
CUSTOM
Type
CUSTOM
Details
absorbed onto SiO2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1S(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 204 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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